molecular formula C34H38O18 B12769627 Catalposide hexaacetate CAS No. 75559-00-1

Catalposide hexaacetate

Cat. No.: B12769627
CAS No.: 75559-00-1
M. Wt: 734.7 g/mol
InChI Key: YXSFGQOGWUFXCG-IFVPVEIWSA-N
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Description

Catalposide hexaacetate is an acetylated derivative of catalposide, an iridoid glycoside isolated from plants such as Tabebuia rosea (Bertol.) DC. Catalposide exhibits apoptotic activity in THP-1 human leukemia cells by activating the p38 MAPK pathway, leading to mitochondrial membrane depolarization and cell cycle arrest in the G0/G1 phase . The hexaacetate form likely involves acetylation of hydroxyl groups, enhancing stability and bioavailability, a common strategy in medicinal chemistry to improve pharmacokinetics.

Properties

CAS No.

75559-00-1

Molecular Formula

C34H38O18

Molecular Weight

734.7 g/mol

IUPAC Name

[(1S,2S,4S,5S,6R,10S)-2-(acetyloxymethyl)-10-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-acetyloxybenzoate

InChI

InChI=1S/C34H38O18/c1-15(35)43-13-24-27(46-18(4)38)28(47-19(5)39)29(48-20(6)40)33(49-24)51-32-25-23(11-12-42-32)26(30-34(25,52-30)14-44-16(2)36)50-31(41)21-7-9-22(10-8-21)45-17(3)37/h7-12,23-30,32-33H,13-14H2,1-6H3/t23-,24-,25-,26+,27-,28+,29-,30+,32+,33+,34-/m1/s1

InChI Key

YXSFGQOGWUFXCG-IFVPVEIWSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H]3[C@@H](C=CO2)[C@@H]([C@H]4[C@@]3(O4)COC(=O)C)OC(=O)C5=CC=C(C=C5)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C3C(C=CO2)C(C4C3(O4)COC(=O)C)OC(=O)C5=CC=C(C=C5)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Catalposide hexaacetate is typically synthesized through the acetylation of catalposide. The process involves reacting catalposide with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation of the hydroxyl groups present in catalposide .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of catalposide from plant sources, followed by its acetylation using acetic anhydride and a suitable catalyst. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Catalposide hexaacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a model compound for studying acetylation reactions and the behavior of iridoid glycosides.

    Biology: Investigated for its potential anti-inflammatory and antioxidant properties.

    Medicine: Explored for its hepatoprotective and cytostatic effects, making it a candidate for drug development.

Mechanism of Action

Catalposide hexaacetate exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Hexaacetate Compounds

Structural and Functional Diversity

Hexaacetate derivatives are characterized by six acetyl groups attached to a parent molecule. Below is a comparative analysis of catalposide hexaacetate with other hexaacetates:

Table 1: Key Hexaacetate Compounds and Their Properties
Compound Source/Origin Structural Features Biological Activities/Applications Key References
This compound Derived from catalposide (iridoid glycoside) Likely iridoid backbone with six acetyl groups Apoptosis induction via p38 MAPK pathway; potential anticancer applications
myo-Inositol hexaacetate Synthetic or natural inositol derivatives Cyclic polyol with six acetyl groups Used in stereochemical studies, supramolecular chemistry, and as a precursor for complex architectures
D-Sorbitol hexaacetate Acetylated sorbitol (sugar alcohol) Linear C6 sugar alcohol with six acetyl groups Precursor for biodegradable polymers (polyesters, polycarbonates); plasticizer additive
Neomycin C hexaacetate Aminoglycoside antibiotic derivative Acetylated neomycin C (aminoglycoside) Antibiotic; used in topical medications and hepatic encephalopathy prevention
L-Glycero-α-d-manno-heptopyranose hexaacetate Synthetic carbohydrate derivative Heptose sugar with six acetyl groups Biomedical research, intermediate in carbohydrate synthesis

Physicochemical Properties

  • Solubility and Stability : Acetylation generally increases lipophilicity and stability. For example, D-sorbitol hexaacetate (melting point: 100–104°C) is more stable than sorbitol, enabling its use in high-temperature polymer synthesis .
  • Analytical Challenges: Hexaacetates like inositol hexaacetate and conduritol derivatives exhibit similar chromatographic behaviors (e.g., TLC Rf values), complicating purification . GC-MS and NMR are critical for differentiation .

Q & A

Q. How can researchers ensure ethical rigor in preclinical studies involving this compound?

  • Methodological Answer : Adhere to ARRIVE guidelines for animal studies, including randomization, blinding, and power analysis to minimize subject numbers. Obtain institutional ethics approval and disclose conflicts of interest. For human cell lines, verify provenance and ethical sourcing .

Data Analysis and Reporting Guidelines

  • For spectral contradictions : Archive raw data in repositories like Zenodo and provide accession numbers in publications. Use tools like MestReNova for NMR processing transparency .
  • For pharmacological meta-analyses : Apply GRADE criteria to evaluate evidence quality and report heterogeneity metrics (I² statistic) .
  • For computational studies : Share input files and scripts on platforms like GitHub to enable reproducibility .

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